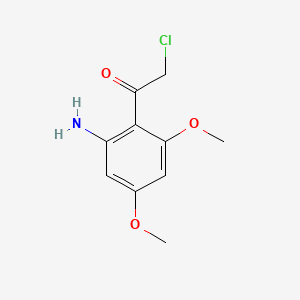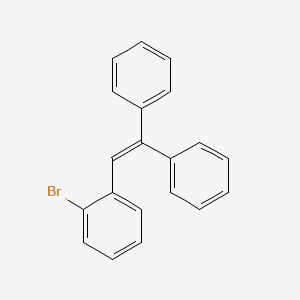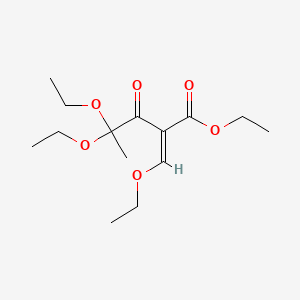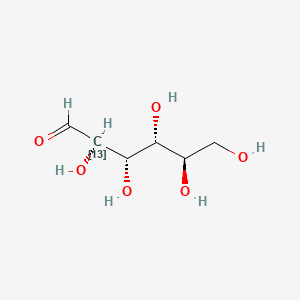
Lutetium (Lu) Sputtering Targets
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium is a silvery-white rare-earth metal and the last element in the lanthanide series. It has an atomic number of 71 and is symbolized as Lu. Lutetium is not particularly abundant in nature but is more common in the earth’s crust than silver. It is primarily found in association with the yttrium element. Lutetium sputtering targets are used in various deposition processes, including semiconductor deposition, chemical vapor deposition (CVD), and physical vapor deposition (PVD) for display and optical applications .
準備方法
Synthetic Routes and Reaction Conditions: Lutetium sputtering targets are typically produced by high-temperature reduction of lutetium oxide (Lu₂O₃) with calcium or other reducing agents. The reduction process is carried out in a vacuum or inert atmosphere to prevent oxidation. The resulting lutetium metal is then purified through distillation or zone refining to achieve high purity levels required for sputtering targets .
Industrial Production Methods: In industrial settings, lutetium sputtering targets are manufactured by melting high-purity lutetium metal and casting it into the desired shape. The cast metal is then machined to precise dimensions and bonded to a backing plate if necessary. The final product is characterized by its high density and small average grain size, which are crucial for efficient sputtering processes .
化学反応の分析
Types of Reactions: Lutetium primarily exhibits the +3 oxidation state in its compounds. It undergoes various chemical reactions, including:
Oxidation: Lutetium reacts with oxygen to form lutetium oxide (Lu₂O₃).
Reduction: Lutetium can be reduced from its oxide form using reducing agents like calcium.
Substitution: Lutetium can form various compounds by substituting other elements in chemical reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or other strong reducing agents in a vacuum or inert atmosphere.
Substitution: Various halogens and other reactive elements under controlled conditions.
Major Products:
Lutetium Oxide (Lu₂O₃): Formed by oxidation.
Lutetium Halides: Formed by substitution reactions with halogens.
科学的研究の応用
Lutetium sputtering targets have a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high-purity lutetium compounds and catalysts for various chemical reactions.
Biology and Medicine: Lutetium-177, a radioactive isotope, is used in targeted radiotherapy for treating certain types of cancer. .
Industry: Utilized in the production of thin films for semiconductors, LED devices, and photovoltaic cells.
作用機序
The mechanism of action of lutetium compounds, particularly lutetium-177, involves targeting specific molecular pathways. In medical applications, lutetium-177 is conjugated with peptides that bind to specific receptors on tumor cells. Once bound, the radioactive lutetium delivers beta radiation to the tumor cells, causing DNA damage and cell death. This targeted approach minimizes damage to surrounding healthy tissues .
類似化合物との比較
Lutetium shares similarities with other lanthanides but also has unique properties:
Similar Compounds: Lanthanum, cerium, and ytterbium are some of the lanthanides with similar chemical properties.
Uniqueness: Lutetium has the highest density, melting point, and hardness among all lanthanides.
Lutetium sputtering targets stand out due to their high purity, density, and small grain size, making them indispensable in advanced technological applications.
特性
分子式 |
Mn4N- |
|---|---|
分子量 |
233.759 g/mol |
IUPAC名 |
azanidylidenemanganese;manganese |
InChI |
InChI=1S/4Mn.N/q;;;;-1 |
InChIキー |
OHIWLJWDEUZUFQ-UHFFFAOYSA-N |
正規SMILES |
[N-]=[Mn].[Mn].[Mn].[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)



![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)



![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)
